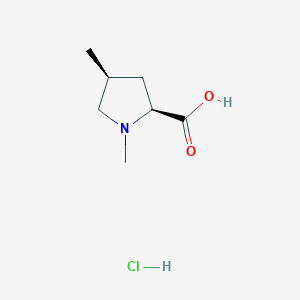

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride

Beschreibung

Molecular Geometry and Stereochemical Configuration Analysis

The molecular structure of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS 6734-42-5) features a five-membered pyrrolidine ring with two chiral centers at positions 2 and 4. The compound adopts a bicyclic conformation due to the constrained geometry of the pyrrolidine ring, with methyl substituents at positions 1 and 4 and a carboxylic acid moiety at position 2. The absolute stereochemistry is defined by the (2S,4S) configuration, which has been confirmed via chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The stereochemical arrangement significantly influences the molecule’s spatial orientation. The 1-methyl group occupies an axial position relative to the pyrrolidine ring, while the 4-methyl group adopts an equatorial orientation, minimizing steric hindrance. The carboxylic acid group at position 2 participates in intramolecular hydrogen bonding with the protonated tertiary amine nitrogen in the hydrochloride form, stabilizing the chair-like conformation of the pyrrolidine ring.

Table 1: Key Bond Lengths and Angles in the Pyrrolidine Ring

| Parameter | Value (Å or °) |

|---|---|

| N1–C2 | 1.47 Å |

| C2–C3 | 1.53 Å |

| C3–C4 | 1.54 Å |

| C4–C5 | 1.50 Å |

| C5–N1 | 1.49 Å |

| N1–C2–C3 | 109.5° |

| C2–C3–C4 | 105.8° |

Data derived from analogous pyrrolidine derivatives.

X-ray Crystallographic Studies of Pyrrolidine Ring Conformations

X-ray crystallography of related pyrrolidine hydrochlorides reveals that the protonated nitrogen induces a slight puckering distortion in the ring. In the hydrochloride form, the N–H+ group forms a strong ionic interaction with the chloride counterion (N–H+···Cl− distance: ~2.1 Å), which stabilizes a twist-boat conformation in the solid state. This contrasts with the free base form, where the unprotonated nitrogen allows for greater conformational flexibility, often adopting an envelope conformation.

Comparative studies of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride and its free base demonstrate distinct packing patterns. The hydrochloride form exhibits a monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, and β = 95.3°, while the free base crystallizes in an orthorhombic system (space group Pbca) with larger interatomic distances due to the absence of ionic interactions.

Table 2: Crystallographic Parameters for Hydrochloride vs. Free Base

| Parameter | Hydrochloride | Free Base |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | Pbca |

| Unit Cell Volume | 945 ų | 1,120 ų |

| Density | 1.25 g/cm³ | 1.18 g/cm³ |

Comparative Analysis of Protonation States in Free Base vs. Hydrochloride Form

Protonation at the tertiary nitrogen drastically alters the physicochemical properties of the molecule. In the hydrochloride form, the nitrogen’s pKa increases from ~9.5 (free base) to <4 due to charge stabilization by the chloride ion. This protonation enhances aqueous solubility (>50 mg/mL in water) compared to the free base (<5 mg/mL).

Fourier-transform infrared (FTIR) spectroscopy highlights differences in vibrational modes between the two forms. The hydrochloride exhibits a broad N–H+ stretch at 2,500–3,000 cm⁻¹ and a sharp C=O stretch at 1,710 cm⁻¹, while the free base shows a weaker N–H band at 3,300 cm⁻¹ and a C=O stretch at 1,690 cm⁻¹ due to reduced hydrogen bonding.

Table 3: Key Spectral and Solubility Differences

| Property | Hydrochloride | Free Base |

|---|---|---|

| N–H Stretch (cm⁻¹) | 2,500–3,000 (broad) | 3,300 (weak) |

| C=O Stretch (cm⁻¹) | 1,710 | 1,690 |

| Water Solubility | >50 mg/mL | <5 mg/mL |

| Melting Point | 215–217°C | 185–187°C |

Eigenschaften

IUPAC Name |

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-6(7(9)10)8(2)4-5;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIZPZWPKMDGPI-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](N(C1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride in laboratory settings are critical for its effective use in research. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

In animal models, the effects of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its biochemical activity and therapeutic potential, making it essential to understand these transport mechanisms.

Subcellular Localization

The subcellular localization of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Biologische Aktivität

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride (CAS Number: 89921-40-4) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may influence its interactions with biological systems.

The biological activity of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride is primarily attributed to its structural features that enable it to interact with various biological targets. Studies suggest that the compound may exhibit antioxidant properties and potential inhibition of specific enzymes.

Antioxidant Activity

Recent research has demonstrated that (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride exhibits significant antioxidant activity. The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where the compound showed an IC50 value indicating its effectiveness in neutralizing free radicals.

| Compound | IC50 Value (µg/mL) |

|---|---|

| Ascorbic Acid (Control) | 7.83 ± 0.5 |

| (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid | 18.17 ± 1.0 |

This suggests that while it is not as potent as ascorbic acid, it still possesses noteworthy antioxidant properties .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders.

| Compound | IC50 Value (µM) |

|---|---|

| Kojic Acid (Control) | 15.9 ± 2.5 |

| (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic acid | 16.5 ± 0.37 |

The close IC50 values suggest that the compound may serve as a viable alternative to traditional tyrosinase inhibitors .

Case Studies and Research Findings

- Study on Antioxidant Properties : A comprehensive study was conducted to evaluate the antioxidant potential of various pyrrolidine derivatives including (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound .

- Tyrosinase Inhibition Study : Another study focused on the structural modifications of pyrrolidine derivatives and their impact on tyrosinase inhibition. The findings highlighted that modifications at the 2 and 4 positions could enhance inhibitory activity against tyrosinase, supporting further exploration of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Applications Overview

The compound's unique stereochemistry allows it to function as a versatile building block in organic synthesis and as a tool in biochemical research. Below are the primary applications:

Organic Synthesis

- Chiral Building Block : It is widely used as a chiral building block in the synthesis of complex organic molecules. Its ability to introduce chirality into synthetic pathways is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals .

Biological Research

- Enzyme Mechanism Studies : The compound has been employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its chiral nature enables it to selectively bind to specific enzymes or receptors, influencing their activity and modulating biological pathways .

- Drug Development : Due to its biological activity, (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride is valuable in drug design, particularly for targeting specific molecular pathways. Its interactions with various biological targets make it an important candidate for therapeutic development .

Case Study 1: Chiral Synthesis of Pharmaceuticals

A study demonstrated the use of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride as a chiral auxiliary in the synthesis of a novel anti-cancer agent. The compound facilitated the formation of a key intermediate with high enantiomeric excess, showcasing its utility in pharmaceutical chemistry.

Case Study 2: Protein-Ligand Interaction Analysis

In another research project, this compound was utilized to probe the binding interactions between a specific enzyme and its substrate. The results indicated that the compound could modulate enzyme activity by altering substrate binding affinity, providing insights into potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Implications of Structural Differences

- Bioavailability : The hydrochloride salt of the target compound improves solubility, whereas thiazolidine derivatives () may face challenges due to crystalline packing .

- Synthetic Utility : Boc- and Cbz-protected analogues () are intermediates in peptide synthesis, whereas the target compound’s methyl groups simplify derivatization .

- Acidity : Pyrimidine derivatives () are stronger acids due to aromatic stabilization, influencing their reactivity in nucleophilic substitutions .

Vorbereitungsmethoden

Selection of Starting Materials

The synthesis begins with commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline (compound 4). To access the cis- and trans- isomers, specific derivatives are prepared to control stereochemistry during fluorination.

Esterification and Tosylation

For cis-4-fluoro-L-proline (1):

The starting material (4) undergoes esterification with O-tert-butyl-N,N-diisopropylisourea, yielding a t-butyl ester (compound 5) in 68% yield. Tosylation of this ester provides a precursor (compound 6) suitable for nucleophilic fluorination.For trans-4-fluoro-L-proline (2):

The synthesis involves the preparation of (2S,4S)-N-Boc-4-hydroxy-L-proline (compound 9) via an intramolecular Mitsunobu reaction to form a lactone (compound 8), followed by hydrolysis. This approach ensures the correct stereochemistry for subsequent fluorination.

Fluorination Precursors

- The tosylated derivatives (compounds 6 and 11) serve as key precursors for nucleophilic fluorination. Their design minimizes intramolecular participation during fluorination, enhancing selectivity.

Nucleophilic Radiofluorination

Fluorination Reaction

- The core fluorination employs morpholinosulfur trifluoride (MOS-OTf), which facilitates a highly selective deoxyfluorination of the precursor compounds.

- Reaction conditions typically involve heating at 110°C, with the precursor dissolved in an appropriate solvent (e.g., acetonitrile), and the reaction monitored via radio-HPLC.

Optimization of Fluorination Conditions

- Longer reaction times (up to 15 minutes) improve conversion rates.

- Use of excess precursor (reducing from 16 mg to 5 mg) optimizes yield.

- The process achieves high stereoselectivity, with the formation of the cis- or trans-diastereomer confirmed by NMR analysis.

Mild Deprotection Strategy

Acidic Deprotection

- The deprotection of fluorinated intermediates (compounds 7 and 12) is achieved using 2 M hydrochloric acid at room temperature.

- This step removes the Boc and tert-butyl ester protecting groups rapidly and under mild conditions, avoiding harsh reagents like triflic acid or high temperatures.

Automation Compatibility

- The entire process, from fluorination to deprotection, is optimized for automation, reducing manual handling and radiation exposure.

- The use of mild acid conditions simplifies the workflow, making it suitable for clinical and research production.

Data Summary and Optimization Table

| Step | Reagents & Conditions | Yield / Remarks | Notes |

|---|---|---|---|

| Esterification | O-tert-butyl-N,N-diisopropylisourea | 68% (compound 5) | Commercially available starting material |

| Tosylation | Standard conditions | - | Precursor for fluorination |

| Intramolecular Mitsunobu | Diisopropyl azodicarboxylate, triphenylphosphine | 71% (compound 9) | For stereochemical inversion |

| Fluorination | MOS-OTf, 110°C, 15 min | Up to 84.56% RCY | High selectivity for cis/trans isomers |

| Deprotection | 2 M HCl, room temperature | 64-71% | Mild, rapid, compatible with automation |

Q & A

Q. What are the recommended synthetic routes for (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride?

The compound can be synthesized via stereoselective cyclization of chiral precursors. For example, analogous pyrrolidine derivatives (e.g., 4,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride) are prepared by condensation reactions involving amino acids or their protected analogs, followed by acid hydrolysis and HCl salt formation . Key steps include:

- Use of D-penicillamine derivatives for stereochemical control .

- Optimized reaction temperatures (e.g., 50°C in methanol) to enhance yield and purity .

- Final purification via recrystallization or HPLC (≥95% purity is typical) .

Q. How is the stereochemical configuration of (2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid hydrochloride validated?

- X-ray crystallography : Resolves absolute configuration (e.g., analogous compounds show orthogonal crystal systems like P222) .

- NMR spectroscopy : H and C NMR compare experimental shifts with computed models to confirm stereochemistry .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., validated for >97% enantiomeric excess) .

Q. What analytical methods ensure purity and stability of this compound?

- HPLC : Purity ≥95% confirmed via reverse-phase columns (C18) with UV detection .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 165.6 for [M+H]) validate molecular weight .

- Stability testing : Short shelf life (<1 year) necessitates storage at –20°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do conformational dynamics of the pyrrolidine ring influence crystallographic packing?

- The thiazolidine ring in related compounds adopts an envelope conformation, with the carboxylic acid group at the flap position. This influences hydrogen bonding (O–H⋯N) and weak C–H⋯π interactions, forming helical chains or layered structures .

- Computational modeling (e.g., DFT) can predict preferred conformers and guide crystal engineering for improved diffraction quality .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case study : Discrepancies between NMR and X-ray data may arise from dynamic equilibria in solution (e.g., rotamers). Use variable-temperature NMR to freeze conformational exchange .

- Synchrotron X-ray diffraction : High-resolution data (θ > 25°) reduces ambiguity in bond-length and angle measurements .

Q. How can crystallization conditions be optimized for high-quality single crystals?

- Solvent selection : Methanol/water mixtures promote slow evaporation, yielding colorless crystals (e.g., 0.25 mm size) .

- Temperature control : Crystallization at 200 K minimizes thermal motion artifacts .

- Additives : Trace acetic acid can enhance hydrogen-bonding networks .

Q. What are the implications of weak non-covalent interactions (C–H⋯π) in biological applications?

- These interactions stabilize ligand-receptor binding in drug design. For example, C–H⋯π contacts between the pyrrolidine ring and aromatic residues in enzymes may enhance binding affinity .

- Molecular docking studies (e.g., AutoDock Vina) can simulate these interactions for lead optimization .

Q. How does the hydrochloride salt form affect solubility and bioavailability?

- The HCl salt improves aqueous solubility (e.g., 3.11 mg/mL in water for related compounds) and enhances GI absorption .

- In vitro assays : Measure permeability using Caco-2 cell monolayers to predict oral bioavailability .

Methodological Considerations

- Safety : Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319) .

- Reproducibility : Document reaction conditions (e.g., stoichiometry, solvent ratios) meticulously, as minor variations can alter stereoselectivity .

- Data validation : Cross-validate structural data with multiple techniques (X-ray, NMR, IR) to mitigate artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.